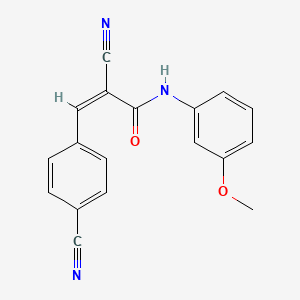

(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-23-17-4-2-3-16(10-17)21-18(22)15(12-20)9-13-5-7-14(11-19)8-6-13/h2-10H,1H3,(H,21,22)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBDFMJCCKJKME-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide, a compound with the molecular formula and a molecular weight of 303.3 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential , particularly against various glioma cell lines. Research indicates that it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound has been shown to induce senescence in glioma cells, suggesting a mechanism that could limit tumor growth.

Key Findings:

- Inhibition of SIRT1/2: The compound demonstrated significant inhibition of sirtuin proteins, which are involved in cellular regulation and cancer progression. This was validated through quantitative assays measuring acetylation levels of histone and non-histone proteins .

- Selectivity Index: In vitro studies indicated a selectivity index greater than 10, suggesting that the compound selectively targets cancer cells while sparing normal glial cells .

Cytotoxicity

A comprehensive evaluation of cytotoxicity revealed that this compound exhibits varying degrees of toxicity across different cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| U373 Glioblastoma | 15 | Significant inhibition observed |

| Hs683 Glioblastoma | 20 | Moderate sensitivity |

| Normal Glial Cells | >150 | Low toxicity, indicating selectivity |

The proposed mechanisms through which this compound exerts its biological effects include:

- HDAC Inhibition: By inhibiting HDACs, the compound alters gene expression patterns associated with cell cycle regulation and apoptosis.

- Cell Cycle Arrest: Studies suggest that treatment with the compound leads to G1 phase arrest in cancer cells, thereby preventing proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vivo Studies: In zebrafish xenograft models, the compound significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent .

- 3D Spheroid Models: The compound was tested on 3D glioblastoma spheroids, where it demonstrated enhanced penetration and efficacy compared to traditional 2D cultures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Calculated molecular weight based on formula C17H12N4O2.

Key Observations:

Structural and Crystallographic Insights

- Characterization : Analogs like 5b and 5c are validated via IR (C≡N ~2200 cm⁻¹), NMR (amide proton δ ~10 ppm), and mass spectrometry . The target compound would require analogous spectral confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.